Heteroclicacid

Description

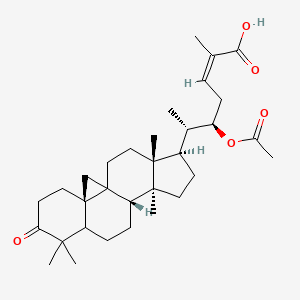

Heteroclicacid (compound 7) is a triterpenoid carboxylic acid isolated from the roots of Kadsura heteroclita using advanced chromatographic techniques (e.g., silica gel column chromatography, Sephadex LH-20) and structurally characterized via NMR, MS, UV, and X-ray diffraction . It belongs to a class of bioactive triterpenoids known for their diverse pharmacological properties, including anti-inflammatory and antioxidant activities. The compound was identified alongside 19 other compounds, many of which are triterpenoids or phenolic derivatives, highlighting its natural product origin in traditional medicinal plants .

Properties

Molecular Formula |

C32H48O5 |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

(Z,5R,6S)-5-acetyloxy-2-methyl-6-[(3R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |

InChI |

InChI=1S/C32H48O5/c1-19(27(35)36)8-9-23(37-21(3)33)20(2)22-12-14-30(7)25-11-10-24-28(4,5)26(34)13-15-31(24)18-32(25,31)17-16-29(22,30)6/h8,20,22-25H,9-18H2,1-7H3,(H,35,36)/b19-8-/t20-,22+,23+,24?,25-,29+,30-,31+,32?/m0/s1 |

InChI Key |

MKKFLSRJYVTGTF-UTMFLKSCSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC34[C@H]2CCC5[C@]3(C4)CCC(=O)C5(C)C)C)C)[C@@H](C/C=C(/C)\C(=O)O)OC(=O)C |

Canonical SMILES |

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heteroclicacid typically involves the formation of a heterocyclic ring through various organic reactions. Common methods include:

Cyclization Reactions: These involve the formation of a ring structure from linear precursors. For example, the reaction of a dicarbonyl compound with an amine can lead to the formation of a heterocyclic ring.

Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

Nanoparticle-Catalyzed Synthesis: Metal-impregnated nanoparticles can act as catalysts, providing benefits such as recyclability and excellent yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

Heteroclicacid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of a ketone or aldehyde, while reduction can yield an alcohol.

Scientific Research Applications

Heteroclicacid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Used in the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of heteroclicacid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Co-Isolated Compounds

Key Findings:

Structural Differentiation :

- This compound’s carboxylic acid group distinguishes it from schizandronic acid (ester-containing) and mallomacrostin C (lactone-containing). This functional group may enhance its solubility and interaction with biological targets, such as enzymes or receptors involved in inflammation .

- The macrocyclic lactone in mallomacrostin C suggests a different biosynthetic pathway compared to this compound’s simpler carboxylation .

Biological Implications: Triterpenoid carboxylic acids like this compound are often associated with membrane permeability and antioxidant activity due to their polar -COOH group, whereas lactones (e.g., mallomacrostin C) may exhibit cytotoxicity via ring-opening reactions .

Methodological Consistency: All three compounds were isolated using similar chromatographic techniques, ensuring reproducibility in natural product chemistry . Structural elucidation relied on NMR and MS, standard methods for triterpenoid characterization .

Critical Analysis of Existing Research

- Gaps in Bioactivity Data : While this compound’s structure is well-documented, specific pharmacological studies are absent in the provided evidence. In contrast, schizandronic acid has documented hepatoprotective roles, suggesting a need for targeted assays on this compound .

- Comparative Structural Studies: emphasizes the importance of heterocyclic systems in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.